[(4-Fluoro-3-methoxyphenyl)methyl](propyl)amine
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Overview
Description
(4-Fluoro-3-methoxyphenyl)methylamine is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a propylamine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-methoxyphenyl)methylamine typically involves multiple steps. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the benzene ring. This can be followed by the introduction of a methoxy group through methylation. The final step involves the attachment of the propylamine group via reductive amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-methoxyphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
(4-Fluoro-3-methoxyphenyl)methylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of fluorine and methoxy groups on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluoro-3-methoxyphenyl)methylamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the methoxy group can influence its solubility and stability. The propylamine group can interact with amino acid residues in proteins, affecting their function and activity.
Comparison with Similar Compounds
(4-Fluoro-3-methoxyphenyl)methylamine can be compared with other similar compounds such as:
(4-Fluoro-3-methylphenyl)methylamine: This compound lacks the methoxy group, which can affect its chemical properties and applications.
(4-Fluoro-3-methoxyphenyl)methylamine: This compound has a shorter alkyl chain, which can influence its reactivity and biological activity.
(4-Fluoro-3-methoxyphenyl)methylamine: This compound has a longer alkyl chain, which can affect its solubility and interaction with molecular targets.
Properties
IUPAC Name |
N-[(4-fluoro-3-methoxyphenyl)methyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-3-6-13-8-9-4-5-10(12)11(7-9)14-2/h4-5,7,13H,3,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFETUXSEKQISQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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